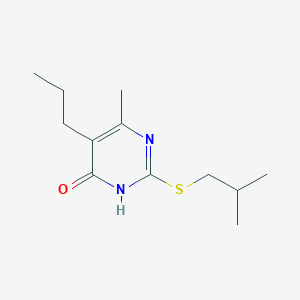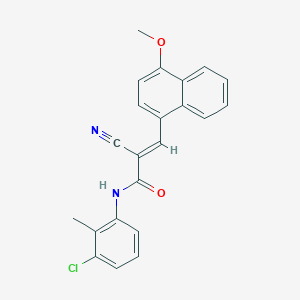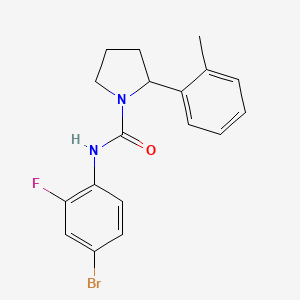![molecular formula C15H12FN3OS B6079369 6-amino-2-{[(4-fluoro-1-naphthyl)methyl]thio}-4-pyrimidinol](/img/structure/B6079369.png)
6-amino-2-{[(4-fluoro-1-naphthyl)methyl]thio}-4-pyrimidinol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
6-amino-2-{[(4-fluoro-1-naphthyl)methyl]thio}-4-pyrimidinol, also known as FSN-047, is a novel small molecule that has been the subject of extensive scientific research in recent years. This compound has been found to have potential applications in the treatment of various diseases, including cancer, inflammation, and infectious diseases.
作用机制
The mechanism of action of 6-amino-2-{[(4-fluoro-1-naphthyl)methyl]thio}-4-pyrimidinol involves the inhibition of several key enzymes and pathways involved in cancer, inflammation, and infectious diseases. This compound has been found to inhibit the activity of histone deacetylases (HDACs), which are enzymes involved in the regulation of gene expression. It has also been found to inhibit the activity of nuclear factor-kappa B (NF-κB), a transcription factor that plays a key role in inflammation and immune response. Additionally, this compound has been found to inhibit the activity of several viral enzymes, including reverse transcriptase and protease.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound are complex and varied, depending on the specific disease or condition being studied. In cancer research, this compound has been found to induce cell cycle arrest, inhibit angiogenesis, and enhance the immune response. In inflammation research, this compound has been found to reduce the production of inflammatory cytokines, inhibit the migration of immune cells, and promote tissue repair. In infectious disease research, this compound has been found to inhibit viral replication, reduce inflammation, and enhance the immune response.
实验室实验的优点和局限性
6-amino-2-{[(4-fluoro-1-naphthyl)methyl]thio}-4-pyrimidinol has several advantages for lab experiments, including its high potency, selectivity, and specificity for its target enzymes and pathways. It is also relatively easy to synthesize and purify, making it a cost-effective option for research studies. However, this compound also has some limitations, including its potential toxicity and off-target effects. It is important to carefully evaluate the safety and efficacy of this compound in preclinical studies before moving on to clinical trials.
未来方向
There are several future directions for research on 6-amino-2-{[(4-fluoro-1-naphthyl)methyl]thio}-4-pyrimidinol, including the development of more potent and selective analogs, the optimization of dosing and administration regimens, and the evaluation of this compound in combination with other drugs or therapies. Additionally, further studies are needed to fully understand the mechanism of action and the biochemical and physiological effects of this compound in various disease states. The potential applications of this compound in the treatment of cancer, inflammation, and infectious diseases make it a promising target for future research.
合成方法
The synthesis of 6-amino-2-{[(4-fluoro-1-naphthyl)methyl]thio}-4-pyrimidinol involves several steps, including the reaction of 4-fluoro-1-naphthylmethanethiol with 2-chloro-4,6-dimethoxypyrimidine, followed by the addition of ammonia and reduction with sodium borohydride. The final product is obtained through recrystallization from ethanol. This synthesis method has been optimized to produce high yields of this compound with excellent purity.
科学研究应用
6-amino-2-{[(4-fluoro-1-naphthyl)methyl]thio}-4-pyrimidinol has been extensively studied for its potential applications in the treatment of cancer, inflammation, and infectious diseases. In cancer research, this compound has been found to inhibit the growth of various cancer cell lines, including breast cancer, lung cancer, and colon cancer. It has also been shown to induce apoptosis, or programmed cell death, in cancer cells. In inflammation research, this compound has been found to inhibit the production of inflammatory cytokines, such as TNF-α, IL-1β, and IL-6. In infectious disease research, this compound has been found to inhibit the replication of various viruses, including HIV, hepatitis B virus, and Zika virus.
属性
IUPAC Name |
4-amino-2-[(4-fluoronaphthalen-1-yl)methylsulfanyl]-1H-pyrimidin-6-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12FN3OS/c16-12-6-5-9(10-3-1-2-4-11(10)12)8-21-15-18-13(17)7-14(20)19-15/h1-7H,8H2,(H3,17,18,19,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WMHZTKGXSNEQJZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CC=C2F)CSC3=NC(=CC(=O)N3)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12FN3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![ethyl 2-[(4-methoxyphenyl)amino]-5-[4-(methylthio)benzylidene]-4-oxo-4,5-dihydro-3-thiophenecarboxylate](/img/structure/B6079321.png)
![2-(1,3-thiazol-4-yl)-1-[3-(trifluoromethyl)benzyl]-1H-benzimidazole](/img/structure/B6079325.png)

![5-[(1,3-benzodioxol-5-yloxy)methyl]-N-ethyl-N-methyl-1H-pyrazole-3-carboxamide](/img/structure/B6079348.png)
![N-[2-(1-cyclohexen-1-yl)ethyl]-4-[(ethylsulfonyl)amino]benzamide](/img/structure/B6079349.png)
![ethyl [6-hydroxy-2-({imino[(4-methoxyphenyl)amino]methyl}amino)-4-pyrimidinyl]acetate](/img/structure/B6079350.png)
![4-bromo-N-[(4-bromo-1-ethyl-1H-pyrazol-5-yl)methyl]-N-methylbenzenesulfonamide](/img/structure/B6079351.png)
![N-{2-[4-(hydroxymethyl)-1-piperidinyl]-5,6,7,8-tetrahydro-5-quinazolinyl}-2-pyridinecarboxamide](/img/structure/B6079355.png)
![7-(3-methoxybenzyl)-2-[(5-methyl-2-furyl)methyl]-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B6079357.png)
![1-cyclopentyl-4-(4-methylphenyl)-1,4,5,7-tetrahydro-6H-pyrazolo[3,4-b]pyridin-6-one](/img/structure/B6079364.png)
![N'-(5-bromo-2-hydroxybenzylidene)-2-[(1-methyl-1H-benzimidazol-2-yl)thio]acetohydrazide](/img/structure/B6079382.png)
![ethyl 1-[6-(4-thiomorpholinyl)[1,2,5]oxadiazolo[3,4-b]pyrazin-5-yl]-3-piperidinecarboxylate](/img/structure/B6079387.png)